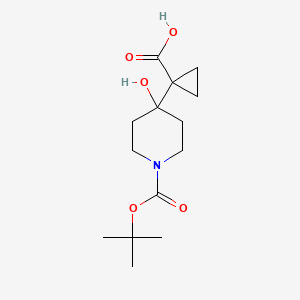

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid, commonly referred to as a derivative of cyclopropanecarboxylic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a cyclopropane moiety, which contribute to its pharmacological properties.

- IUPAC Name : 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.13 g/mol

- CAS Number : 495414-64-7

The biological activity of this compound is primarily linked to its role as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants. Ethylene plays a significant role in various physiological processes, including fruit ripening and senescence. By inhibiting ACO, this compound may delay ripening and extend the shelf life of fruits and vegetables, making it valuable in agricultural applications.

In Silico Studies

Recent research has employed molecular docking techniques to evaluate the binding affinity of this compound to the ACO enzyme. The results indicate promising interaction profiles, suggesting that the compound can effectively bind to the active site of ACO, thereby inhibiting its activity.

| Compound | ΔG (kcal/mol) | Binding Constant (Kb, M−1) |

|---|---|---|

| 1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl cyclopropane | -6.5 | 5.9385×10^4 |

| Methylcyclopropane | -3.1 | 0.188×10^3 |

| Pyrazinoic acid | -5.3 | 7.61×10^3 |

Case Studies

In a study focusing on the effects of cyclopropanecarboxylic acid derivatives on fruit ripening, it was found that treatment with these compounds led to significant inhibition of ethylene production compared to untreated controls. For instance, fruits treated with this compound exhibited delayed softening and reduced color changes during storage.

Applications De Recherche Scientifique

Basic Information

- IUPAC Name : 1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclopropane-1-carboxylic acid

- Molecular Formula : C14H23NO5

- Molecular Weight : 273.34 g/mol

- CAS Number : 2172538-03-1

Structural Characteristics

The compound features a cyclopropane ring fused with a piperidine derivative, which is further modified by a tert-butoxycarbonyl (Boc) group. This structural complexity contributes to its reactivity and potential as a pharmaceutical intermediate.

Drug Development

The compound is primarily investigated for its role as a building block in the synthesis of various bioactive molecules. Its ability to serve as a precursor in the development of piperidine derivatives is crucial for creating compounds with therapeutic potential.

Case Study: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of novel piperidine derivatives using 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid as a key intermediate. These derivatives exhibited promising activity against specific cancer cell lines, highlighting the compound's utility in anticancer drug development .

Peptide Synthesis

The tert-butoxycarbonyl group is widely used in peptide synthesis as a protecting group for amines. This application allows for selective reactions without interference from amino groups, facilitating the construction of complex peptide sequences.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Tert-butoxycarbonyl (Boc) | High | Acidic conditions (TFA) | Peptide synthesis |

| Fmoc | Moderate | Basic conditions (piperidine) | Solid-phase peptide synthesis |

| Acetyl | Low | Mild acidic conditions | Short peptides |

Neuroscience Research

Research has indicated that derivatives of this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and schizophrenia.

Case Study: Neuropharmacological Effects

In a recent pharmacological study, derivatives synthesized from this compound were evaluated for their effects on serotonin receptor modulation. Results indicated enhanced binding affinity compared to traditional antidepressants, suggesting a new direction for antidepressant development .

Synthetic Methodologies

The compound serves as an important reagent in various synthetic methodologies, including asymmetric synthesis and organocatalysis. Its unique structure allows for the development of chiral compounds essential in pharmaceuticals.

Data Table: Synthetic Methods Utilizing the Compound

Analyse Des Réactions Chimiques

Boc Deprotection Reactions

The Boc group is cleaved under acidic conditions (e.g., HCl, TFA), yielding a secondary amine. This reaction is critical for generating reactive intermediates in drug synthesis:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 4M HCl in dioxane (25°C, 2h) | Boc removal; free amine formation | 95% | |

| TFA in DCM (0°C, 30min) | Rapid deprotection | >90% |

Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and isobutylene .

Carboxylic Acid Functionalization

The carboxylic acid undergoes esterification or amide coupling :

Esterification

-

Reagents : Thionyl chloride (SOCl₂) + methanol.

-

Product : Methyl ester derivative (improved lipophilicity) .

Amide Formation

-

Reagents : EDC/HOBt coupling with amines (e.g., benzylamine).

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in thermal decarboxylation and ring-opening :

Decarboxylative Rearrangement

-

Conditions : Neat, 120°C, 4h.

-

Product : 2-Cyclopropyl-4,5-dihydrofuran (via CO₂ loss and cyclopropane ring opening) .

-

Mechanism : Radical-mediated pathway confirmed by solvent polarity studies (Table 1) :

| Solvent | Relative Decarboxylation Rate |

|---|---|

| Cyclohexane | 1.1 |

| Acetonitrile | 17.3 |

| DMF | 27.2 |

Electrophilic Ring-Opening

Hydroxypiperidine Modifications

The 4-hydroxyl group undergoes oxidation or nucleophilic substitution :

Oxidation to Ketone

-

Reagents : Jones reagent (CrO₃/H₂SO₄).

-

Product : 4-Ketopiperidine derivative (enhances electrophilicity) .

Etherification

-

Reagents : Alkyl halides (e.g., methyl iodide)/Base (K₂CO₃).

-

Product : 4-Methoxypiperidine analog (improves metabolic stability) .

Stability and Storage

Propriétés

IUPAC Name |

1-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-6-14(19,7-9-15)13(4-5-13)10(16)17/h19H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIFKQXTEVCPEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2(CC2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.